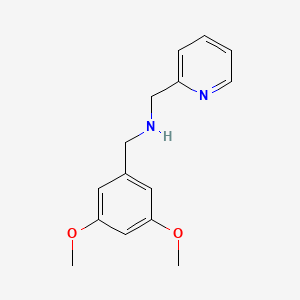
N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide can affect the expression of various genes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, this compound has been shown to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, making it potentially useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide in lab experiments is its ability to inhibit certain enzymes, which makes it useful in drug discovery research. It also has unique properties that make it useful in cancer research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide. One potential area of research is the use of this compound in the development of new cancer treatments. Another potential area of research is the use of this compound in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery research.
Méthodes De Synthèse
The synthesis of N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide involves the reaction between 2,3-dichlorophenyl isocyanate and 2-furylacrylic acid. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is purified through recrystallization.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide has been used in various scientific research studies due to its unique properties. This compound has been studied for its potential use as an inhibitor of certain enzymes, which makes it useful in drug discovery research. It has also been studied for its potential use in cancer research due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-4-1-5-11(13(10)15)16-12(17)7-6-9-3-2-8-18-9/h1-8H,(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAYJCJXSSEZLR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3-(2-furyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)



![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)


![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)


![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)
